Cas no 1016790-21-8 (4-cyano-N-(oxolan-2-ylmethyl)benzene-1-sulfonamide)

4-Cyano-N-(oxolan-2-ylmethyl)benzene-1-sulfonamide is a sulfonamide derivative featuring a cyano-substituted benzene ring and a tetrahydrofuran (oxolane) methylene linker. This compound is of interest in medicinal and synthetic chemistry due to its structural versatility, combining a polar sulfonamide group with a lipophilic tetrahydrofuran moiety. The cyano group enhances reactivity, making it a potential intermediate for further functionalization. Its well-defined molecular architecture allows for precise modifications in drug discovery, particularly in targeting enzyme inhibition or receptor modulation. The compound’s stability and solubility profile make it suitable for exploratory research in pharmaceutical development and organic synthesis.
4-cyano-N-(oxolan-2-ylmethyl)benzene-1-sulfonamide structure
1016790-21-8 structure
Product Name:4-cyano-N-(oxolan-2-ylmethyl)benzene-1-sulfonamide
CAS No:1016790-21-8
MF:C12H14N2O3S
MW:266.316161632538
CID:4567103
Update Time:2025-06-09

4-cyano-N-(oxolan-2-ylmethyl)benzene-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • 4-Cyano-N-(oxolan-2-ylmethyl)benzene-1-sulfonamide
    • Benzenesulfonamide, 4-cyano-N-[(tetrahydro-2-furanyl)methyl]-
    • 4-cyano-N-(oxolan-2-ylmethyl)benzene-1-sulfonamide
    • Inchi: 1S/C12H14N2O3S/c13-8-10-3-5-12(6-4-10)18(15,16)14-9-11-2-1-7-17-11/h3-6,11,14H,1-2,7,9H2
    • InChI Key: XNLAYXFXWXYRNR-UHFFFAOYSA-N
    • SMILES: C1(S(NCC2CCCO2)(=O)=O)=CC=C(C#N)C=C1

Computed Properties

  • Exact Mass: 266.072513g/mol
  • Monoisotopic Mass: 266.072513g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4
  • Complexity: 412
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Molecular Weight: 266.32g/mol
  • XLogP3: 1
  • Topological Polar Surface Area: 87.6Ų

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4-cyano-N-(oxolan-2-ylmethyl)benzene-1-sulfonamide Suppliers

Amadis Chemical Company Limited
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(CAS:1016790-21-8)4-cyano-N-(oxolan-2-ylmethyl)benzene-1-sulfonamide
Order Number:A1250631
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 22:53
Price ($):240
Email:sales@amadischem.com

Additional information on 4-cyano-N-(oxolan-2-ylmethyl)benzene-1-sulfonamide

Comprehensive Overview of 4-cyano-N-(oxolan-2-ylmethyl)benzene-1-sulfonamide (CAS No. 1016790-21-8)

4-cyano-N-(oxolan-2-ylmethyl)benzene-1-sulfonamide, with the CAS number 1016790-21-8, is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research. This compound features a unique molecular structure combining a benzene sulfonamide core with a cyano group and a tetrahydrofuran (oxolane) derivative. Such structural attributes make it a promising candidate for applications in drug discovery, particularly in targeting enzymes and receptors involved in inflammatory and metabolic disorders.

In recent years, the demand for sulfonamide-based compounds has surged due to their versatility in medicinal chemistry. Researchers are particularly interested in 4-cyano-N-(oxolan-2-ylmethyl)benzene-1-sulfonamide for its potential as a selective inhibitor or modulator in biological pathways. The compound's cyano group enhances its binding affinity, while the oxolane moiety improves solubility and bioavailability—key factors in drug development. These properties align with current trends in precision medicine and small-molecule therapeutics, addressing unmet medical needs.

From a synthetic chemistry perspective, CAS 1016790-21-8 represents an intriguing case study in heterocyclic chemistry. The integration of a sulfonamide backbone with a tetrahydrofuran ring demonstrates innovative approaches to molecular design. This compound's synthesis often involves multi-step reactions, including nucleophilic substitution and catalytic hydrogenation, which are topics of high interest in academic and industrial labs. Such methodologies are frequently searched in organic synthesis databases and patent literature, reflecting the compound's relevance in cutting-edge research.

The pharmacological potential of 4-cyano-N-(oxolan-2-ylmethyl)benzene-1-sulfonamide is further highlighted by its structural similarity to known enzyme inhibitors. For instance, sulfonamides are well-documented for their role in carbonic anhydrase inhibition, a mechanism exploited in treatments for glaucoma and epilepsy. While this compound's specific biological targets are still under investigation, its structure-activity relationship (SAR) profile suggests broad applicability. This aligns with growing public interest in personalized therapeutics and AI-driven drug discovery, where computational models predict compound efficacy.

Environmental and regulatory considerations also play a role in the compound's development. Unlike many high-risk chemicals, 1016790-21-8 exhibits favorable toxicological profiles in preliminary studies, making it a safer alternative for industrial and pharmaceutical use. This aspect resonates with the increasing focus on green chemistry and sustainable synthesis—topics frequently queried in scientific forums and regulatory guidelines.

In summary, 4-cyano-N-(oxolan-2-ylmethyl)benzene-1-sulfonamide (CAS 1016790-21-8) exemplifies the convergence of medicinal chemistry, molecular innovation, and sustainable science. Its multifaceted applications and research-friendly properties position it as a compound of enduring significance in both academic and industrial settings. As the scientific community continues to explore its potential, this molecule is poised to contribute to advancements in therapeutic development and chemical synthesis.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1016790-21-8)4-cyano-N-(oxolan-2-ylmethyl)benzene-1-sulfonamide
A1250631
Purity:99%
Quantity:1g
Price ($):240
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